1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-13-17(20)3-2-4-19(13)25(22,23)21-9-7-16(12-21)14-5-6-18-15(11-14)8-10-24-18/h2-6,11,16H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXUMLZQDVCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a synthetic derivative that combines a pyrrolidine moiety with a sulfonyl group and a benzofuran structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C16H18ClN1O2S
- Molecular Weight : 335.84 g/mol
- CAS Number : [insert CAS number if available]
The compound features:
- A pyrrolidine ring which is known for its role in various biological activities.
- A sulfonyl group that enhances reactivity and biological interactions.
- A benzofuran moiety that is often associated with antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory activity. A study highlighted that certain benzofuran derivatives activate the TLR4/NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines . This suggests that our compound may also exert similar effects, potentially making it useful in treating inflammatory conditions.
Antitumor Properties
The anti-tumor potential of benzofuran compounds has been explored extensively. Some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of key signaling pathways involved in cell survival and death.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammatory processes or tumor progression.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer.
- Antioxidant Mechanisms : The presence of the benzofuran structure suggests potential interactions with reactive oxygen species (ROS), mitigating oxidative damage.
Case Studies and Research Findings
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that compounds similar to 1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies reveal that the introduction of specific substituents can enhance the anticonvulsant activity of these compounds. For instance, modifications at the benzofuran or pyrrolidine rings can lead to improved efficacy in seizure models .
Antioxidant Properties
The benzofuran component is often associated with antioxidant activity. Compounds containing this moiety have been shown to scavenge free radicals effectively, thereby offering potential therapeutic benefits in oxidative stress-related conditions. This property makes it a candidate for further exploration in neuroprotective therapies.
Building Block for Drug Development
The sulfonyl group present in this compound enhances its reactivity, allowing it to serve as a versatile building block in organic synthesis. It can be employed to create various derivatives that may possess distinct biological activities. For example, the modification of the pyrrolidine ring can yield new compounds with targeted pharmacological effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aryl Sulfonyl Groups
- 1-(3-Bromo-5-methylphenylsulfonyl)pyrrolidine (CAS 1020252-96-3): Molecular Formula: C₁₁H₁₄BrNO₂S vs. C₁₇H₁₇ClNO₃S (target compound). Key Differences: Bromine replaces chlorine at the aryl position, increasing molecular weight (302.99 vs. ~339.8 for the target) and altering electronic properties. Bromine’s larger atomic radius may influence steric hindrance and binding affinity. Methyl substitution at the benzene ring is retained, preserving lipophilicity .
- 1-[(2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido: Structural Features: A pentamethyl-substituted dihydrobenzofuran-sulfonyl group replaces the 3-chloro-2-methylbenzenesulfonyl group. The bulky methyl groups may reduce solubility but enhance steric specificity in binding pockets.
Benzofuran-Containing Derivatives
- 5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine): Pharmacological Class: Psychoactive substituted amphetamine. Key Differences: Lacks the sulfonyl-pyrrolidine scaffold, instead featuring an aminopropyl side chain. This structural simplicity correlates with serotonergic activity, contrasting with the target compound’s likely enzyme-targeting sulfonamide .
- 4-Chloro-2-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]benzonitrile: Molecular Formula: C₁₇H₁₅ClN₂O vs. C₁₇H₁₇ClNO₃S (target). Functional Groups: A nitrile and ethylamino linker replace the sulfonyl-pyrrolidine, reducing hydrogen-bond acceptor capacity but increasing electrophilicity. The benzofuran-ethylamino linkage may favor different receptor interactions compared to the sulfonamide group .
Heterocyclic Sulfonamide Derivatives
- 3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid: Molecular Formula: C₁₂H₁₀N₂O₃ vs. C₁₇H₁₇ClNO₃S (target). Functional Groups: A pyrazole-carboxylic acid replaces the pyrrolidine-sulfonyl group. The carboxylic acid enhances hydrophilicity but may limit membrane permeability compared to the sulfonamide’s balanced lipophilicity .
Data Table: Key Structural and Molecular Comparisons
Research Findings and Implications
- Electronic Effects : Chlorine in the target compound’s benzenesulfonyl group provides electron-withdrawing properties, enhancing sulfonamide acidity compared to bromine or methyl substituents .
- Benzofuran Rigidity : The dihydrobenzofuran moiety in the target compound likely improves binding specificity compared to flexible alkylamine chains in 5-APDB .
- Sulfonamide vs. Carboxylic Acid : Sulfonamide groups (target compound) offer better membrane permeability than carboxylic acids (e.g., pyrazole derivative in ), critical for central nervous system applications.
Preparation Methods
Palladium-Catalyzed Benzofuran Assembly
The 2,3-dihydrobenzofuran unit is synthesized via Pd(OAc)₂-catalyzed annulation (Scheme 1). Treatment of o-alkynylphenol derivatives with aryl boronic acids under Suzuki–Miyaura conditions yields benzofuran precursors, which are subsequently hydrogenated using H₂/Pd/C in ethanol (70–85% yield). Key advantages include:
- Chemoselective reduction of the furan ring without disturbing aromatic substituents
- Compatibility with electron-donating groups (e.g., methoxy, methyl) at the 5-position
Ruthenium-Mediated Cyclization
Alternative access to dihydrobenzofurans involves Ru-catalyzed C–H activation of m-hydroxybenzoic acids. Using γ-valerolactone (GVL) as a green solvent, this method achieves 60–78% yields while preserving acid-sensitive functional groups.
Pyrrolidine Ring Formation Strategies
Ring-Closing Metathesis (RCM)
Grubbs II catalyst facilitates RCM of N-protected diene amines (Table 1):
| Starting Material | Catalyst Loading | Yield (%) |
|---|---|---|
| N-Ts-1,4-diaminobut-2-ene | 5 mol% | 82 |
| N-Boc-1,4-diaminobut-2-ene | 7 mol% | 75 |
This method excels in producing enantiomerically pure pyrrolidines when using chiral catalysts.
Cyclization of γ-Amino Alcohols
Treatment of 4-chloro-1-(benzofuran-5-yl)butan-2-amine with K₂CO₃ in DMF induces intramolecular SN2 displacement, forming the pyrrolidine ring in 68% yield. Microwave irradiation (150°C, 20 min) enhances reaction efficiency to 89%.
Sulfonylation of the Pyrrolidine Nitrogen
Direct Sulfonyl Chloride Coupling
Reaction of 3-(2,3-dihydrobenzofuran-5-yl)pyrrolidine with 3-chloro-2-methylbenzenesulfonyl chloride proceeds optimally under Schotten–Baumann conditions (Table 2):
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | CH₂Cl₂ | 0→25 | 92 |
| Et₃N | THF | 25 | 85 |
| NaHCO₃ | H₂O/EtOAc | 40 | 78 |
Excess base (2.5 eq.) prevents HCl-mediated decomposition of the sulfonyl chloride.
Solid-Phase Sulfonylation
Immobilization of the pyrrolidine on Wang resin enables stepwise sulfonylation (0.2 mmol/g loading), achieving 94% purity after cleavage with TFA/DCM.
Convergent Synthesis Approaches
Suzuki–Miyaura Cross-Coupling
Arylboronic ester-functionalized pyrrolidine derivatives undergo Pd-mediated coupling with 5-bromo-2,3-dihydrobenzofuran (Scheme 2):
- Catalyst: Pd(PPh₃)₄ (3 mol%)
- Base: K₃PO₄
- Solvent: DME/H₂O (4:1)
- Yield: 76–84%
This method permits late-stage diversification of the benzofuran subunit.
Reductive Amination
Condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with 1-(3-chloro-2-methylbenzenesulfonyl)pyrrolidin-3-amine using NaBH₃CN in MeOH affords the target compound in 81% yield.
Stereochemical Considerations
The C3 stereocenter in pyrrolidine significantly influences biological activity. Asymmetric hydrogenation using Josiphos-type ligands (Scheme 3) achieves enantiomeric excesses >98%:
| Substrate | Catalyst | ee (%) |
|---|---|---|
| 3-Ketopyrrolidine derivative | Rh-(R)-Josiphos | 99.2 |
| Enamine precursor | Ru-BINAP | 97.5 |
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.78 (s, 1H, benzofuran-H), 3.21 (t, J=9.1 Hz, 1H, pyrrolidine-H)
- HRMS : m/z calc. for C₁₉H₂₁ClNO₃S [M+H]⁺: 394.0978, found: 394.0975
- XRD : Orthorhombic crystal system (Space group P2₁2₁2₁), dihedral angle between aromatic rings = 87.3°
Industrial-Scale Production Challenges
Key optimization parameters for kilogram-scale synthesis:
- Catalyst Recycling : Pd recovery via activated carbon filtration achieves 93% metal reuse
- Solvent Selection : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact
- Crystallization Control : Seeding with 0.1% w/w product crystals ensures polymorphic purity
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H sulfonylation using Ru(bpy)₃²⁺ enables direct functionalization of pyrrolidine at 3-position (yield: 65%).
Biocatalytic Approaches
Engineered sulfotransferases (e.g., SULT1A1) demonstrate 74% conversion in benzenesulfonyl group transfer under mild aqueous conditions.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high purity?
Answer:
The synthesis of this compound requires precise control of reaction conditions, including:
- Temperature: Maintaining a narrow range (e.g., 60–70°C) to avoid side reactions from thermally unstable intermediates .
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency, while dichloromethane may be used for acid-sensitive steps .
- Reaction monitoring: Thin-layer chromatography (TLC) with UV visualization is essential to track intermediates and confirm completion of sulfonylation or cyclization steps .
- Purification: Column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane resolves structurally similar byproducts .
Basic: Which spectroscopic techniques are most reliable for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns protons/carbons to the pyrrolidine, benzofuran, and sulfonyl groups. Key signals include downfield shifts for sulfonyl-attached protons (~δ 3.5–4.5 ppm) and aromatic protons in benzofuran (~δ 6.8–7.2 ppm) .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the pyrrolidine ring and confirms connectivity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within ±2 ppm) .
Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?
Answer:
- Quantum Chemical Calculations (DFT): Predict transition states and energy barriers for sulfonylation or cyclization steps, reducing trial-and-error experimentation .
- Machine Learning (ML): Train models on existing reaction data (e.g., solvent, temperature, yield) to predict optimal conditions for novel derivatives .
- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive algorithms, as demonstrated by ICReDD’s reaction design framework .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assays: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., ATP levels for viability, fluorescence-based readouts) .
- Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which may explain variability in in vitro vs. in vivo results .
- Dose-Response Analysis: Calculate EC50/IC50 values across multiple replicates to distinguish true activity from experimental noise .
Advanced: What strategies improve regioselectivity in modifying the pyrrolidine or benzofuran moieties?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during sulfonylation to direct functionalization to the benzofuran ring .
- Catalytic Systems: Use Pd-catalyzed cross-coupling for selective C–H activation on benzofuran (e.g., Suzuki-Miyaura for boronic acid coupling) .
- Steric Effects: Bulkier substituents on the pyrrolidine nitrogen can bias reactivity toward less hindered positions .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action?
Answer:
- Target Fishing: Combine affinity chromatography with mass spectrometry to identify protein binding partners .
- Molecular Dynamics (MD) Simulations: Model interactions between the compound and potential targets (e.g., kinases, GPCRs) to predict binding modes .
- Knockout/RNAi Studies: Silence candidate targets in cell models to observe changes in compound efficacy .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with sulfonamide intermediates .
- Ventilation: Use fume hoods for steps involving volatile solvents (e.g., dichloromethane) or toxic gases (e.g., HCl during acidification) .
- Waste Disposal: Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic/basic residues before disposal .
Advanced: How can statistical design of experiments (DoE) improve yield optimization?
Answer:
- Factorial Design: Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify significant factors affecting yield .
- Response Surface Methodology (RSM): Model non-linear relationships (e.g., solvent polarity vs. reaction rate) to pinpoint optimal conditions .
- Taguchi Methods: Minimize variability by testing robustness against uncontrolled factors (e.g., humidity, reagent lot differences) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the benzofuran moiety .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
- Solubility: Lyophilize as a stable solid or dissolve in DMSO (with aliquots to prevent freeze-thaw cycles) .
Advanced: How can researchers validate the compound’s selectivity in multi-target pharmacological studies?
Answer:
- Kinase Profiling Panels: Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallography: Co-crystallize the compound with its target to confirm binding site interactions and rule out non-specific binding .
- Negative Controls: Use structurally similar but inactive analogs to distinguish target-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
